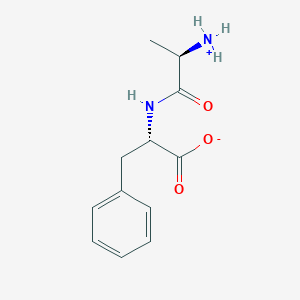

H-D-Ala-phe-OH

Overview

Description

H-D-Ala-phe-OH is a dipeptide composed of D-alanine and phenylalanine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and peptide-based drug development. The presence of D-alanine, a non-natural amino acid, can impart unique properties to the peptide, such as increased resistance to enzymatic degradation.

Mechanism of Action

Target of Action

The primary target of the compound H-D-Ala-Phe-OH is plasmin , a serine protease . Plasmin plays a crucial role in many physiological processes such as wound healing, tissue repair, and migration, in addition to its main role in fibrin cleavage .

Mode of Action

This compound interacts with plasmin and inhibits its activity . It is a selective inhibitor of plasmin compared to other examined serine proteases . The compound inhibits the amidolytic activity of plasmin, with the antifibrinolytic activity weaker than EACA .

Biochemical Pathways

The compound affects the biochemical pathway involving plasmin. Plasmin is distributed in the form of a zymogen called plasminogen . Activation of plasminogen to plasmin is a result of a single cleavage of the scissile bond between Arg561 and Val562 in plasminogen . The inhibition of plasmin by this compound affects this pathway, thereby influencing the physiological processes that plasmin is involved in .

Result of Action

The result of the action of this compound is the inhibition of plasmin’s activity . This leads to a decrease in the physiological processes that plasmin is involved in, such as wound healing, tissue repair, and migration .

Biochemical Analysis

Cellular Effects

Peptides similar to H-D-Ala-phe-OH have been shown to have inhibitory activity against plasmin, an important enzyme involved in fibrinolysis . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that peptides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that peptides can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of peptides can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that peptides can be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that peptides can interact with various transporters and binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Peptides can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin through its carboxyl group.

Deprotection: The amino group of the attached amino acid is deprotected to allow for the coupling of the next amino acid.

Coupling: The next amino acid, phenylalanine, is activated and coupled to the deprotected amino group of the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-phe-OH can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can be used to modify the peptide’s functional groups.

Substitution: Substitution reactions can introduce new functional groups into the peptide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives with altered chemical properties .

Scientific Research Applications

H-D-Ala-phe-OH has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex peptides and peptide-based materials.

Biology: Studied for its interactions with enzymes and receptors, providing insights into protein-peptide interactions.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and nanostructures for various applications.

Comparison with Similar Compounds

Similar Compounds

H-Ala-phe-OH: A similar dipeptide composed of L-alanine and phenylalanine.

H-D-Ala-phe-NH2: A dipeptide with an amide group instead of a carboxyl group at the C-terminus.

H-D-Ala-phe-Lys-OH: A tripeptide with an additional lysine residue.

Uniqueness

H-D-Ala-phe-OH is unique due to the presence of D-alanine, which imparts increased stability and resistance to enzymatic degradation compared to its L-alanine counterpart. This makes it a valuable compound for applications requiring enhanced stability and prolonged activity .

Biological Activity

H-D-Ala-Phe-OH is a dipeptide composed of D-alanine and phenylalanine, recognized for its potential applications in medicinal chemistry, particularly in peptide-based drug development. The presence of D-alanine, a non-natural amino acid, enhances the compound's stability against enzymatic degradation, making it a subject of interest in various biological studies.

The primary biological activity of this compound involves its interaction with plasmin , a serine protease crucial for fibrinolysis—the process of breaking down fibrin in blood clots. This compound acts as an inhibitor of plasmin, affecting its activity and thereby influencing the fibrinolytic pathway. This interaction is significant since plasmin plays a vital role in maintaining hemostasis and modulating inflammatory responses.

Biochemical Pathways

- Inhibition of Plasmin : this compound inhibits plasmin's activity, which is distributed in the form of its zymogen, plasminogen. The inhibition leads to reduced fibrinolysis, which can be beneficial in conditions where excessive bleeding or clot dissolution is problematic.

- Cellular Effects : Similar peptides have demonstrated inhibitory effects on plasmin, indicating that this compound may also exert similar cellular effects by modulating enzyme activities involved in coagulation and inflammation .

Dosage Effects

Research indicates that the biological effects of this compound can vary with dosage. Higher concentrations may exhibit different pharmacokinetic profiles and potential toxic effects compared to lower doses. This variability is crucial for therapeutic applications where precise dosing is necessary to achieve desired outcomes without adverse effects.

Metabolic Pathways

The compound is involved in various metabolic pathways, potentially interacting with enzymes and cofactors that influence metabolic flux. Its role in these pathways can affect metabolite levels and overall metabolic health.

Inhibitory Activity on Plasmin

A study highlighted the effectiveness of this compound as a plasmin inhibitor, noting an IC50 value that indicates its potency compared to other known inhibitors. For instance, derivatives like H-D-Ala-Phe-Lys-EACA-NH2 were reported with even lower IC50 values (0.02 mM), showcasing the potential for developing more effective inhibitors based on this dipeptide structure .

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of peptide derivatives has shown that modifications to the amino acid sequence can significantly influence inhibitory potency against plasmin. For example, incorporating hydrophobic amino acids or altering chain lengths has been linked to enhanced biological activity .

| Compound | IC50 (mM) |

|---|---|

| H-D-Ala-Phe-Lys-EACA-NH2 | 0.02 |

| H-EACA-L-Phe-OH | 0.16 |

| H-EACA-NLeu-OH | <0.02 |

Applications in Medicine

The inhibitory properties of this compound have led to investigations into its potential therapeutic applications:

- Antifibrinolytic Agents : Given its ability to inhibit plasmin, this compound could be developed as an antifibrinolytic agent for conditions requiring clot stabilization.

- Peptide-Based Drug Development : Its unique properties make it a candidate for designing new peptide drugs aimed at modulating coagulation pathways and treating related disorders .

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVYXHOSHNURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941963 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |

| Record name | Alanylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-DL-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC339933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-L-alanyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.